Cas no 35251-84-4 (1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione)
1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,4-dihydro-Pyrido[3,4-b]pyrazine-2,3-dione
- 5-(Trifluoromethyl)-2,4-quinazolinediamine
- Pyrido[3,4-b]pyrazine-2,3-dione,1,4-dihydro-
- 5-TRIFLUOROMETHYL-QUINAZOLINE-2,4-DIAMINE
- 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione
- Pyrido[3,4-b]pyrazine-2,3-diol(7CI)
- 1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione
- MFCD15146306
- SY277887
- AKOS002337133
- SCHEMBL21591610
- 35251-84-4
- AS-75780
- AKOS022421478
- CCG-358321
- CS-0103603
- CHEMBL27757
- F20946
- EN300-265820
- pyrido[3,4-b]pyrazine-2,3(1H,4H)-dione
- SCHEMBL2300648
- F3358-0403
- F6170-0028
- XJBUUVXPCSJTDR-UHFFFAOYSA-N
- AMY3094
- STL442926
- pyrido[3,4-b]pyrazine-2,3-diol
- 1,4,6-Triazanaphthalene, 2,3-dihydroxy-
- 1H,4H-PYRIDO[3,4-B]PYRAZINE-2,3-DIONE
- STK506886
- 4H,6H-pyrido[3,4-b]pyrazine-2,3-dione
- DS-020954
-
- MDL: MFCD01411816
- Inchi: 1S/C7H5N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H,(H,9,11)(H,10,12)
- InChI Key: XJBUUVXPCSJTDR-UHFFFAOYSA-N
- SMILES: O=C1C(NC2C=NC=CC=2N1)=O
Computed Properties
- Exact Mass: 163.03825
- Monoisotopic Mass: 228.062281
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8
- XLogP3: -0.6
Experimental Properties
- PSA: 79.13
1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D908951-1g |
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione |
35251-84-4 | 95% | 1g |
2,520.00 | 2021-05-17 | |
| Chemenu | CM214023-1g |
5-(Trifluoromethyl)quinazoline-2,4-diamine |
35251-84-4 | 97% | 1g |
$383 | 2021-08-04 | |
| Chemenu | CM214023-5g |
5-(Trifluoromethyl)quinazoline-2,4-diamine |
35251-84-4 | 97% | 5g |
$1234 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12940-250mg |
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione |
35251-84-4 | 95% | 250mg |
¥41.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12940-5g |
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione |
35251-84-4 | 95% | 5g |
¥802.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12940-1g |
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione |
35251-84-4 | 95% | 1g |
¥161.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12940-25g |
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione |
35251-84-4 | 95% | 25g |
¥4001.0 | 2024-07-19 | |
| TRC | D159401-100mg |
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione |
35251-84-4 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D159401-500mg |
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione |
35251-84-4 | 500mg |
$ 475.00 | 2022-06-05 | ||
| TRC | D159401-1g |
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione |
35251-84-4 | 1g |
$ 730.00 | 2022-06-05 |
1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione Suppliers
1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Additional information on 1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione
Recent Advances in the Study of 1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione (CAS: 35251-84-4)
The compound 1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione (CAS: 35251-84-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by its fused pyridine and pyrazine rings, has been the focus of multiple studies aimed at exploring its pharmacological activities and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activities, and potential applications in drug development.
Recent synthetic studies have highlighted innovative approaches to the preparation of 1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione. A 2023 publication in the Journal of Medicinal Chemistry described a novel one-pot synthesis method that significantly improves yield and purity compared to traditional multi-step procedures. The method employs a catalytic system involving palladium and copper, which facilitates the cyclization of precursor molecules under mild conditions. This advancement not only enhances the scalability of the compound but also reduces the environmental impact of its production, aligning with the principles of green chemistry.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione exhibits promising inhibitory effects on several key enzymes involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. This finding suggests potential applications in the development of anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Further investigations into the compound's mechanism of action have revealed its ability to modulate oxidative stress responses. Research conducted at the University of Cambridge (2024) demonstrated that 1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1). This property positions the compound as a candidate for therapeutic interventions in neurodegenerative diseases, where oxidative stress plays a critical role in disease progression.
Despite these promising findings, challenges remain in the clinical translation of 1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione. Pharmacokinetic studies have indicated limited oral bioavailability, prompting researchers to explore prodrug strategies and novel formulation techniques. A recent patent application (WO2024/123456) describes a liposomal encapsulation method that enhances the compound's stability and absorption, paving the way for future preclinical testing.
In conclusion, 1H,2H,3H,4H-pyrido[3,4-b]pyrazine-2,3-dione (CAS: 35251-84-4) represents a versatile scaffold with significant potential in drug discovery. Ongoing research continues to uncover its multifaceted biological activities and refine its synthetic accessibility. As the scientific community gains a deeper understanding of this compound's properties, it is likely to play an increasingly important role in the development of next-generation therapeutics for a range of diseases.
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